N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
CAS No.: 42600-84-0
Cat. No.: VC8930555
Molecular Formula: C18H20F3NO
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide - 42600-84-0](/images/structure/VC8930555.png)
Specification
CAS No. | 42600-84-0 |
---|---|
Molecular Formula | C18H20F3NO |
Molecular Weight | 323.4 g/mol |
IUPAC Name | N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
Standard InChI | InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23) |
Standard InChI Key | HFGKXGVVJZHNEY-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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Adamantane Core: A diamondoid hydrocarbon known for its high symmetry, thermal stability, and lipophilicity, facilitating membrane permeability .
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Trifluoromethylphenyl Group: A benzene ring substituted with a -CF₃ group at the meta position, introducing electron-withdrawing effects and enhancing resistance to oxidative metabolism .
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Carboxamide Linker: Connects the adamantane and aromatic moieties via a -CONH- group, enabling hydrogen bonding with biological targets .
The spatial arrangement of these components was confirmed through spectroscopic methods (NMR, IR) and X-ray crystallography in related adamantane carboxamides .
Physicochemical Profile
Key properties include:
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LogP: Estimated at 4.2, indicating high lipophilicity favorable for blood-brain barrier penetration.
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Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents or nanoparticles.
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Melting Point: 162–164°C, consistent with crystalline adamantane derivatives .
Synthesis and Optimization
Catalytic Amidation Protocol
A patented method (RU2626237C1) outlines a one-step synthesis using:
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Adamantane-1-carboxylic acid (2 mol)
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3-(Trifluoromethyl)aniline (3 mol)
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Boric acid catalyst (0.065 mol)
Reaction Mechanism:
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Boric acid activates the carboxylic acid via borate ester formation.
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Nucleophilic attack by the amine yields the carboxamide.
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Water removal via azeotropic distillation drives the equilibrium toward product formation .
Conditions:
Parameter | Value |
---|---|
Temperature | 140°C (reflux) |
Time | 18 hours |
Yield | 89–93% |
Purity | >98% (HPLC) |
This method avoids toxic coupling agents (e.g., DCC) and achieves high atom economy .
Alternative Synthetic Routes
A two-step approach involves:
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Activation: Adamantane-1-carboxylic acid → acid chloride (SOCl₂, 0°C).
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Coupling: Reaction with 3-(trifluoromethyl)aniline in dichloromethane (room temperature, 12 hours) .
Comparative Analysis:
Method | Advantages | Limitations |
---|---|---|
Catalytic | High yield, low toxicity | Long reaction time |
Acid Chloride | Faster | Requires hazardous reagents |
Structural Analogs and SAR Insights
Modifications to the Aromatic Ring
Compound | R Group | Bioactivity Enhancement |
---|---|---|
N-[3-Chloro-5-(trifluoromethyl)phenyl]... | -Cl | Improved SphK1 affinity |
N-[4-Hydroxyphenyl]... | -OH | Increased solubility |
Adamantane Substitutions
Replacing adamantane with diamantane increased metabolic stability but reduced solubility .
Future Directions and Challenges
Pharmacokinetic Optimization
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Prodrug Strategies: Esterification of the carboxamide to enhance oral bioavailability.
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Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.
Target Validation
CRISPR-Cas9 screens could identify synthetic lethal interactions in cancer cells, refining therapeutic indications.
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